molecular formula C9H12N2 B11774644 (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine

(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine

Cat. No.: B11774644
M. Wt: 148.20 g/mol
InChI Key: CDZIJYWPNIJNOT-DUXPYHPUSA-N
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Description

(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine is an organic compound with a structure that includes a pyridine ring and an enamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the reaction of pyridine-3-carbaldehyde with N-methylamine under basic conditions. The reaction proceeds through a condensation mechanism, forming the enamine linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The enamine group can be oxidized to form corresponding imine or amide derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines.

Major Products

    Oxidation: Imine or amide derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The enamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-Methyl-3-(pyridin-2-yl)prop-2-en-1-amine
  • (E)-N-Methyl-3-(pyridin-4-yl)prop-2-en-1-amine
  • N-Methyl-3-(pyridin-3-yl)propylamine

Uniqueness

(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine is unique due to the specific positioning of the pyridine ring and the enamine group, which influences its reactivity and binding properties. This compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(E)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine

InChI

InChI=1S/C9H12N2/c1-10-6-2-4-9-5-3-7-11-8-9/h2-5,7-8,10H,6H2,1H3/b4-2+

InChI Key

CDZIJYWPNIJNOT-DUXPYHPUSA-N

Isomeric SMILES

CNC/C=C/C1=CN=CC=C1

Canonical SMILES

CNCC=CC1=CN=CC=C1

Origin of Product

United States

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